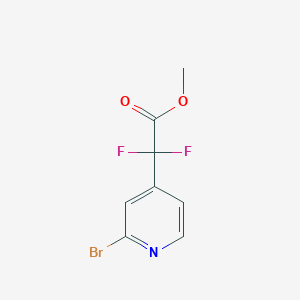

甲酸甲酯-2-(2-溴吡啶-4-基)-2,2-二氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is a chemical compound with the IUPAC name “methyl (2-bromo-4-pyridinyl)acetate”. It has a molecular weight of 230.06 and is stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. For instance, the synthesis of 2,6-bis (3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions.Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the structure of “Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate”.Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. Additionally, bromopyridines can be used to synthesize metal complexes. For example, “Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” derivatives are used in the synthesis of metal complexes.Physical And Chemical Properties Analysis

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is a liquid compound . The stability of these compounds in various conditions, such as in water, can also be an important property to consider.科学研究应用

新型吡啶基衍生物的高效合成

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate 在新型吡啶基衍生物的高效合成中通过钯催化的 Suzuki 交叉偶联反应得到利用。这些衍生物显示出作为液晶手性掺杂剂的潜力,并且已经表现出各种生物活性,例如抗血栓形成和生物膜抑制作用。这项研究突出了该化合物在合成具有材料科学和生物学重要应用的新型分子的多功能性 (Gulraiz Ahmad 等人,2017)。

镍配合物催化的电化学均偶联

在有机化学中,Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate 已应用于由镍配合物催化的电化学均偶联反应中,以生成 2,2'-联吡啶。这种方法提供了一种合成联吡啶衍生物的直接方法,这在各种化学和药理学研究领域至关重要 (Kelnner W R de França 等人,2002)。

CO2 的电催化羧化

该化合物也是开发更环保的化学过程的核心,例如 2-amino-5-bromopyridine 与 CO2 的电催化羧化。该过程代表了一种将二氧化碳掺入有机分子的创新方法,以高选择性和产率生成有价值的羧酸。此类方法对于解决二氧化碳积累和促进可持续化学制造至关重要 (Q. Feng 等人,2010)。

用于合成二氟-GABA 的自由基反应

此外,Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate 在通过与乙烯基醚的自由基反应合成 3,3-二氟-GABA 中起着重要作用。这种合成途径举例说明了该化合物在创建生物活性分子的氟代类似物中的效用,为开发具有增强特性的新治疗剂提供了见解 (I. Kondratov 等人,2015)。

安全和危害

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

作用机制

Mode of Action

Bromopyridinyl compounds are often used in organic synthesis, where they can act as intermediates in various chemical reactions .

Biochemical Pathways

Bromopyridinyl compounds are often involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as solubility, stability, and molecular weight .

Result of Action

Bromopyridinyl compounds can participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of -10°C . Furthermore, the compound’s action and efficacy can be influenced by the pH and the presence of other compounds in the environment .

属性

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBTXEVFSQAAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=NC=C1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)